2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

Chiral Chemistry Pharmaceutical Intermediates Process Chemistry

Sourcing racemic Moc-protected valine with consistent stereochemical composition is a recurring bottleneck in chiral resolution workflows and antiviral intermediate synthesis. MOC-DL-Valine (CAS 111398-44-8) directly addresses this need. - Racemic (DL) mixture enables kinetic resolution with acylases for preparative D-valine synthesis. - Moc group is acid-stable, enabling orthogonal deprotection alongside Boc/Fmoc strategies. - Serves as a cost-effective intermediate for Daclatasvir/Ledipasvir process development. Supplied as ≥98% purity white crystalline powder; ambient storage & shipping.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 111398-44-8
Cat. No. B047279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
CAS111398-44-8
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC
InChIInChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)
InChIKeyCEFVHPDFGLDQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid: Identity & Core Properties


2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS 111398-44-8), also known as N-(methoxycarbonyl)-DL-valine or MOC-DL-valine, is a racemic mixture of a protected amino acid derivative belonging to the N-carbamate class of compounds [1]. It features a methoxycarbonyl (Moc) group on the amino function of valine, with a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol [1][2]. As a racemic mixture, it comprises equal parts of the (R)- and (S)-enantiomers, in contrast to the chirally pure L-isomer (CAS 74761-42-5) and D-isomer (CAS 171567-86-5). The compound is typically supplied as a white to off-white crystalline powder with a specified purity of NLT 98% [3], and is widely utilized as a building block in organic synthesis and as a pharmaceutical intermediate.

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid: Non-Interchangeability with N-Protected Valines


Generic substitution among N-protected valine derivatives is not feasible due to fundamental differences in physicochemical properties, stereochemical configuration, and protective group chemistry. While 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS 111398-44-8) is a racemic (DL) mixture, its enantiopure counterparts—the L-isomer (CAS 74761-42-5) and D-isomer (CAS 171567-86-5)—exhibit distinct melting points, solubility profiles, and specific optical rotations that critically impact crystallization, formulation, and chiral synthesis outcomes [1][2]. Furthermore, the methoxycarbonyl (Moc) protecting group differs from other common carbamates such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) in its stability and removal conditions. Moc is stable under acidic conditions but can be removed under basic or nucleophilic conditions, whereas Boc is acid-labile and Fmoc is base-labile [3]. These orthogonal protection schemes dictate specific synthetic pathway requirements, meaning that a Boc- or Fmoc-protected valine cannot simply replace Moc-protected valine in a validated process without re-engineering reaction conditions and potentially compromising yield or stereochemical integrity.

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid: Differentiation from Closest Analogs


Melting Point: DL-Racemate vs. L-Enantiomer

The melting point of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (racemic DL form) is 88-89 °C, which is markedly lower than that of the enantiopure L-isomer (109-113 °C) and the D-isomer (data not directly reported but expected to be similar to L-isomer). This significant difference in thermal behavior directly impacts solid-state handling, recrystallization efficiency, and formulation processes .

Chiral Chemistry Pharmaceutical Intermediates Process Chemistry

Enzymatic Hydrolysis Selectivity

In enzymatic studies, racemic N-(methoxycarbonyl)-DL-valine serves as a substrate for acylases, which selectively hydrolyze the L-enantiomer to yield free L-valine while leaving the D-enantiomer intact [1]. This kinetic resolution behavior is not observed with enantiopure MOC-L-valine or MOC-D-valine alone, providing a unique tool for studying enzyme stereospecificity or for preparative chiral resolution processes.

Biocatalysis Chiral Resolution Enzyme Kinetics

Protecting Group Orthogonality

The methoxycarbonyl (Moc) group in 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid offers distinct deprotection conditions compared to the more common Boc and Fmoc groups. Moc is stable under acidic conditions that cleave Boc, and can be removed under basic conditions that leave Fmoc intact [1]. This orthogonality is leveraged in complex synthetic sequences, such as the preparation of Ledipasvir, where Moc-Val fragments are installed alongside Boc- and Cbz-protected intermediates [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Purity Specifications

Multiple vendors consistently report a purity specification of NLT 98% (or ≥98%) for 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS 111398-44-8), as determined by HPLC or titration [1][2]. This high purity threshold is comparable to that of the enantiopure L-isomer (typically >98.0% by HPLC/T) and meets the standard requirements for pharmaceutical intermediate procurement.

Quality Control Pharmaceutical Manufacturing Procurement

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid: Validated Application Scenarios


Enzymatic Resolution Studies

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, as a racemic mixture, is ideally suited for kinetic resolution experiments using acylases. The selective hydrolysis of the L-enantiomer to yield free L-valine, while leaving the D-enantiomer intact, provides a model system for studying enzyme stereospecificity and for preparative-scale synthesis of D-valine derivatives [1]. This application is not possible with enantiopure MOC-L-valine or MOC-D-valine alone.

Orthogonal Protection Strategies

The methoxycarbonyl (Moc) protecting group in 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is stable under acidic conditions, allowing for selective deprotection in the presence of Boc groups. This orthogonality is exploited in the synthesis of complex molecules such as Ledipasvir, where Moc-Val fragments are installed alongside other protected intermediates to streamline the synthetic route [2][3]. Procuring the Moc-protected DL-valine provides a cost-effective starting material for such sequences when stereochemical purity is not critical at this stage.

Crystallization and Process Development

With a melting point of 88-89 °C, 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid offers distinct handling advantages in melt-based processing or recrystallization from certain solvent systems, compared to the higher-melting enantiopure forms (109-113 °C) . Process chemists can utilize this property to develop alternative purification or formulation steps that are not feasible with the higher-melting L- or D-isomers.

Production of Hepatitis C Antiviral Intermediates

The compound serves as a key intermediate in the synthesis of antiviral agents such as Daclatasvir and Ledipasvir [4][5]. In early-stage process development or when generating racemic intermediates for chiral resolution, the DL form (CAS 111398-44-8) may offer a more economical alternative to the enantiopure L-isomer (CAS 74761-42-5), particularly when subsequent steps include a resolution or when the racemate is required for analytical method development.

Technical Documentation Hub

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